Methyl 2,3-dibromo-4,6-difluorophenylacetate

Description

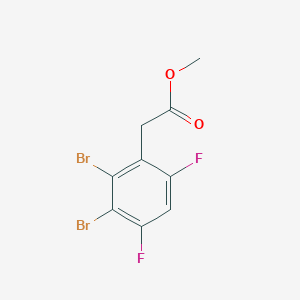

Methyl 2,3-dibromo-4,6-difluorophenylacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine atoms at positions 2 and 3, fluorine atoms at positions 4 and 6, and a methyl ester group at the acetoxy position. Its molecular formula is C₉H₆Br₂F₂O₂, with a molecular weight of 343.95 g/mol and a purity of ≥95% .

Properties

IUPAC Name |

methyl 2-(2,3-dibromo-4,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(12)3-6(13)9(11)8(4)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYDABRFVWNLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188146 | |

| Record name | Benzeneacetic acid, 2,3-dibromo-4,6-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803835-98-4 | |

| Record name | Benzeneacetic acid, 2,3-dibromo-4,6-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803835-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,3-dibromo-4,6-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-4,6-difluorophenylacetate typically involves the esterification of 2,3-dibromo-4,6-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-4,6-difluorophenylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding phenylacetate derivative.

Oxidation: Oxidative reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Reduction: Formation of the corresponding phenylacetate derivative.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2,3-dibromo-4,6-difluorophenylacetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-4,6-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,3-dibromo-4,6-difluorophenylacetate

Key Differences :

- Ester Group : The ethyl ester variant replaces the methyl group, altering lipophilicity and reactivity.

- Applications : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, which may influence their stability in synthetic pathways.

Methyl 2,3-dibromo-4,5-difluorophenylacetate (Positional Isomer)

Key Differences :

- Fluorine Substitution : Fluorine atoms occupy positions 4 and 5 instead of 4 and 4. This positional isomerism likely impacts electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions.

- Commercial Status : Both isomers are listed as discontinued, suggesting niche research applications or challenges in synthesis .

Methyl (3-Amino-2,6-difluorophenyl)acetate

Key Differences :

- Substituents: Replaces bromine atoms with an amino group (-NH₂) at position 3 and fluorine at 2 and 5.

- Reactivity: The amino group introduces nucleophilic character, making this compound suitable for amidation or condensation reactions.

- Applications: Used in pharmaceutical intermediates, as amino-aromatic esters are common precursors in drug synthesis .

2-Methoxy-4,6-ditrifluoromethylbenzoic Acid

Key Differences :

- Functional Groups : A carboxylic acid replaces the ester, and trifluoromethyl (-CF₃) groups substitute halogens.

- Properties : The -CF₃ groups enhance electron-withdrawing effects, increasing acidity (pKa ~1-2) and stability under harsh conditions.

- Applications : Widely used in agrochemicals and materials science due to its strong electron-deficient aromatic core .

Marine-Derived Bromophenols (e.g., 5,6-Dibromoprotocatechualdehyde)

Key Differences :

- Core Structure : Protocatechuic aldehyde backbone with bromine at positions 5 and 6.

- Bioactivity : Exhibits antioxidant and antimicrobial properties, as reported in marine algae studies. Unlike the target compound, these lack ester functionalities but share halogenation patterns relevant to bioactivity .

Comparative Data Table

Research Findings and Implications

- Halogenation Effects : Bromine atoms in the target compound enhance electrophilic aromatic substitution reactivity, whereas fluorine atoms stabilize the ring via electron-withdrawal. This combination is advantageous in Suzuki-Miyaura coupling reactions .

- Biomedical Potential: Marine bromophenols (e.g., 5,6-dibromoprotocatechualdehyde) demonstrate antimicrobial activity, suggesting that the target compound’s halogenation pattern could be explored for similar applications .

- Synthetic Challenges : The discontinued status of methyl and ethyl dibromo-difluorophenylacetates may reflect difficulties in regioselective halogenation or purification .

Biological Activity

Methyl 2,3-dibromo-4,6-difluorophenylacetate is an organic compound with the molecular formula . It is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which contribute to its unique chemical properties and potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, particularly in drug discovery and development.

The compound's structure includes two bromine atoms and two fluorine atoms, which influence its reactivity and interactions with biological molecules. The presence of these halogens can enhance binding affinity to various targets, making it a valuable candidate for further research.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The halogen substituents may facilitate nucleophilic attacks or enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : Investigations have shown that this compound may inhibit cancer cell proliferation in vitro. The exact pathways involved are still under study but may relate to cell cycle arrest or induction of apoptosis.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it may act as a competitive inhibitor for certain kinases involved in cancer signaling pathways.

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Cell Proliferation : Research conducted at a leading cancer research institute showed that this compound could induce apoptosis in human breast cancer cells through activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

- Enzyme Interaction Studies : A recent investigation into enzyme kinetics revealed that this compound acts as a potent inhibitor of certain kinases involved in oncogenic signaling. This suggests potential applications in targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.